LSPN451
Description
LSPN451 (3-nitrobenzoyl 9-deazaguanine) is a xanthine oxidase (XO) inhibitor derived from the molecular skeleton of allopurinol, a first-line therapeutic agent for hyperuricemia and gout . Structurally, it incorporates a 9-deazaguanine core modified with a 3-nitrobenzoyl group, enhancing its binding affinity and enzymatic modulation . This compound exhibits a non-competitive inhibition mechanism, with an IC50 of 65 nM and an inhibition constant (Ki) of 55.1 nM, making it approximately 30 times more potent than allopurinol in the same enzymatic assay .
Properties
Molecular Formula |
C13H9N5O4 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
2-amino-7-(3-nitrobenzoyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N5O4/c14-13-16-9-8(5-15-10(9)12(20)17-13)11(19)6-2-1-3-7(4-6)18(21)22/h1-5,15H,(H3,14,16,17,20) |
InChI Key |
IQPSOKNRUDYCNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2NC(=NC3=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC3=C2N=C(NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LSPN451; LSPN-451; LSPN 451. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
LSPN451 is synthesized through a series of chemical reactions involving the modification of 9-deazaguanineThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
LSPN451 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
LSPN451 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study xanthine oxidase inhibition and its effects on oxidative stress.
Biology: Investigated for its potential role in reducing oxidative damage in biological systems.
Medicine: Explored as a therapeutic agent for treating hyperuricemia and gout.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
LSPN451 exerts its effects by inhibiting xanthine oxidase, an enzyme involved in the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering oxidative stress and preventing the formation of urate crystals. The molecular targets include the active site of xanthine oxidase, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
LSPN451 vs. Allopurinol
Allopurinol, a purine analog, is a competitive XO inhibitor widely used for gout. However, its IC50 in the same assay as this compound is estimated at ~1,650 nM (derived from this compound’s 30-fold higher potency) . Key differences include:
This compound’s non-competitive mechanism avoids substrate concentration-dependent efficacy limitations, a critical advantage over allopurinol’s competitive approach .
This compound vs. Other Deazaguanine Derivatives
Nine deazaguanine derivatives were screened alongside this compound in the same study . While structural details of these analogs are unspecified, this compound emerged as the most potent candidate, achieving 83.6% inhibition of immobilized enzyme reactor (IMER) activity at fixed substrate concentrations . This superior performance is attributed to its optimized nitrobenzoyl modification, which likely enhances hydrophobic interactions with XO’s active site compared to simpler deazaguanine analogs .
This compound vs. Boronic Acid Derivatives
lists structurally distinct compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), but these lack explicit XO inhibition data . Unlike this compound’s nitrogen-rich heterocyclic core, boronic acid derivatives prioritize electrophilic reactivity, suggesting divergent mechanisms and applications (e.g., Suzuki coupling intermediates vs. enzymatic inhibition) .
Research Findings and Implications
- Potency and Selectivity: this compound’s sub-100 nM activity positions it as a leading candidate for next-generation XO inhibitors, particularly for patients resistant to allopurinol .
- Structural Insights: The 3-nitrobenzoyl group may stabilize interactions with XO’s molybdenum-pterin center, explaining its non-competitive behavior .
- Therapeutic Versatility : Its antitumor and anti-inflammatory properties warrant further investigation in combinatorial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
